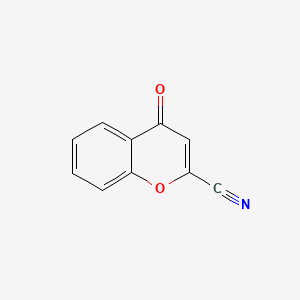![molecular formula C6H5ClN4 B15071622 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom
Métodos De Preparación
The synthesis of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts (Pd/C), and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of casein kinase 2 (CK2), inhibiting its activity. This inhibition can disrupt various cellular processes, leading to antiproliferative effects in cancer cells . The compound’s photophysical properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparación Con Compuestos Similares
3-Chloropyrazolo[1,5-a]pyrimidin-5-amine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with additional nitro groups, making it more energetic and suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C6H5ClN4 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
3-chloropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10) |
Clave InChI |
BBXKHJFHVVVDDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C=N2)Cl)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
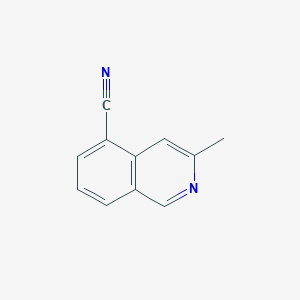
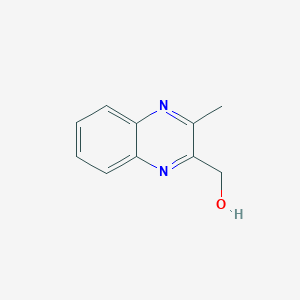
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
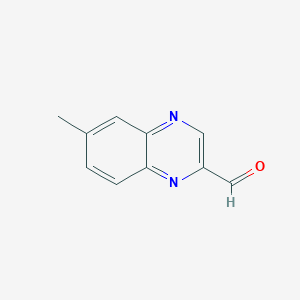
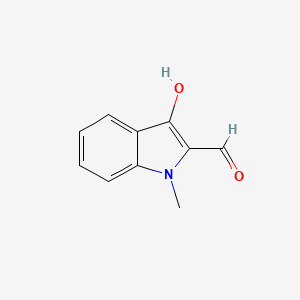
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)

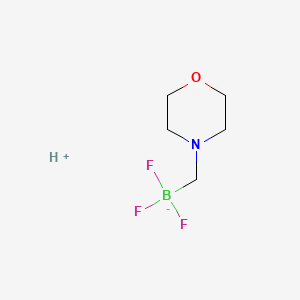
![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)


